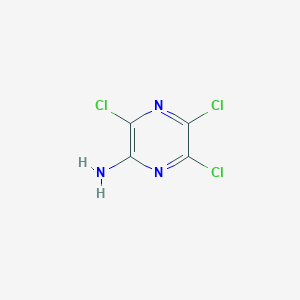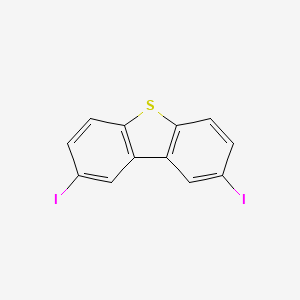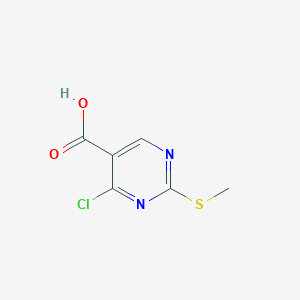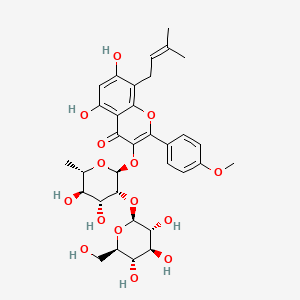
Sagittatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es conocido por sus diversas actividades biológicas, incluyendo efectos antiinflamatorios, antioxidantes, antitumorales e inmunomoduladores . Ha ganado una atención significativa en los campos de la medicina tradicional china y la investigación de productos naturales debido a sus amplias acciones farmacológicas .
Aplicaciones Científicas De Investigación
Sagittatoside A tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Sagittatoside A ejerce sus efectos a través de varios objetivos moleculares y vías. Se sabe que induce la apoptosis regulando proteínas clave de la vía intrínseca, incluyendo Bax, Bcl-2, Caspasa-3 y Caspasa-9 . Además, se ha demostrado que interactúa con vías específicas involucradas en el metabolismo óseo, lo que lo convierte en un posible agente terapéutico para la osteoporosis .
Análisis Bioquímico
Biochemical Properties
Sagittatoside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the Bax/Bcl-2 ratio and cause a significant increase in caspase-9 and caspase-3 expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in HepG2 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce the intrinsic apoptosis pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at high concentrations, this compound can induce apoptosis
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Sagittatoside A puede prepararse eficientemente a partir de epimedin A mediante una hidrólisis enzimática bifásica acuosa orgánica reciclable . El sistema consiste en acetato de propilo y tampón HAc-NaAc (pH 4,5) que contiene β-dextranasa/epimedin A. La hidrólisis se realiza a 60 °C durante 1 hora, lo que da como resultado la hidrólisis completa de epimedin A a this compound, con el 95,02% del producto transferido a la fase orgánica . Este método conserva el 90% de su actividad inicial después de siete ciclos de hidrólisis y es más simple que la hidrólisis enzimática convencional .
Métodos de Producción Industrial
La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a mayor escala. El uso de hidrólisis enzimática bifásica acuosa orgánica reciclable e integrada es particularmente ventajoso para aplicaciones industriales debido a su eficiencia y generación mínima de subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Sagittatoside A experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus actividades biológicas o para estudiar sus propiedades en diferentes entornos .
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar this compound.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir this compound.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound. Las reacciones de sustitución pueden dar como resultado la formación de diferentes derivados sustituidos .
Comparación Con Compuestos Similares
Sagittatoside A se compara a menudo con otros flavonoides glucósidos que se encuentran en Epimedium, como la icariína, la baohuoside I y la epimedin C . Si bien estos compuestos comparten actividades biológicas similares, this compound es único en su estructura molecular específica y la eficiencia de sus métodos de preparación . La siguiente tabla destaca las similitudes y diferencias:
| Compuesto | Planta de origen | Actividades biológicas | Características únicas |
|---|---|---|---|
| This compound | Especies de Epimedium | Antiinflamatorio, antioxidante, antitumoral | Preparación eficiente, alta bioactividad |
| Icariína | Especies de Epimedium | Antiinflamatorio, salud ósea | Ampliamente estudiado, múltiples derivados |
| Baohuoside I | Especies de Epimedium | Antiinflamatorio, hepatoprotector | Efectos hepatoprotectores específicos |
| Epimedin C | Especies de Epimedium | Antiinflamatorio, antioxidante | Posible hepatotoxicidad |
Conclusión
This compound es un compuesto versátil y biológicamente activo con un potencial significativo en varios campos de investigación científica. Sus métodos de preparación eficientes y sus actividades biológicas únicas lo convierten en un compuesto valioso para su posterior estudio y aplicación.
Propiedades
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHGQPQHHUMDG-WVQJJEIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Sagittatoside A and where is it found?
A1: this compound is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]
Q2: How does this compound compare to other similar compounds in Epimedii Folium in terms of bioactivity?
A3: this compound demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that this compound and its related compounds exhibit significant anti-osteoporosis activity. []
Q3: What are the potential therapeutic applications of this compound?
A4: Research suggests that this compound holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []
Q4: What is the mechanism of action of this compound in relation to bone health?
A5: Although the exact mechanism is still under investigation, studies suggest this compound may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []
Q5: How is this compound metabolized in the body?
A6: While research on this compound metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []
Q6: What are the limitations of the current research on this compound?
A8: Much of the research on this compound's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.
Q7: What analytical techniques are used to study this compound?
A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
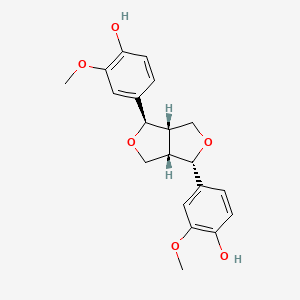
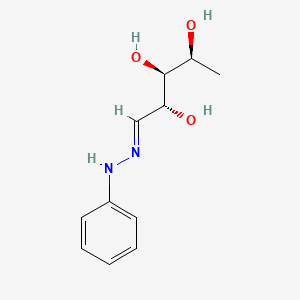

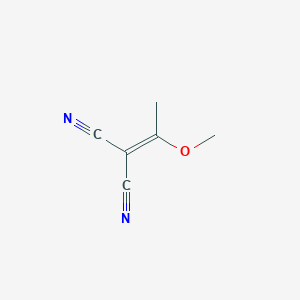

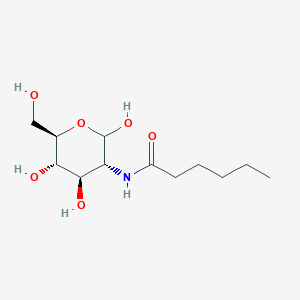
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)

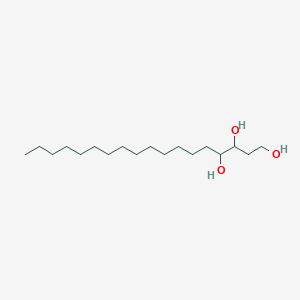
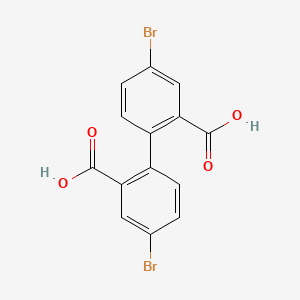
![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
